Napelline

Description

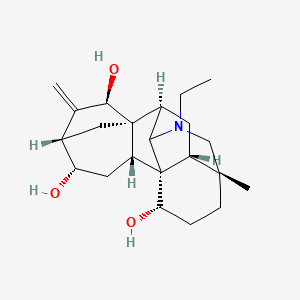

Structure

3D Structure

Properties

Molecular Formula |

C22H33NO3 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1 |

InChI Key |

AZAZKLKDEOMJBJ-BOPAMEKVSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Synonyms |

napelline |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Napelline and Its Analogues

Methodologies for Natural Product Isolation

The initial step in obtaining Napelline and its analogues typically involves the extraction of alkaloids from the plant material, such as the roots. This often utilizes solvents like ethanol, sometimes with the addition of acid like tartaric acid, followed by concentration under reduced pressure. spandidos-publications.comscispace.com Different pH levels can be employed during solvent partitioning to separate alkaloids from neutral compounds. core.ac.uk

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Napelline and its analogues from the complex mixture obtained after initial extraction. Techniques commonly employed include silica (B1680970) gel column chromatography, low-pressure column chromatography, and thin-layer chromatography (TLC) for monitoring fractions. spandidos-publications.combohrium.com Other methods mentioned in the context of diterpenoid alkaloid isolation include vacuum-liquid chromatography (VLC), gel filtration chromatography (GFC), centrifugal planar chromatography (CPC), and preparative layer chromatography (PLC). core.ac.uk Supercritical CO2 extraction technology has also been described for purifying crude Napelline. google.com

Advanced Purification Strategies

Following initial chromatographic separation, further purification is often necessary to obtain highly pure compounds. Recrystallization is a method used to achieve high purity Napelline, potentially exceeding 99.5%. google.com Other advanced strategies in the isolation of diterpenoid alkaloids include the use of macroporous resins with different chemical and physical properties for enrichment and purification. researchgate.net Offline two-dimensional chromatography coupled with high-resolution mass spectrometry has also been explored for the separation and characterization of components in complex plant extracts. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the chemical structure of isolated Napelline and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of diterpenoid alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. core.ac.ukthieme-connect.comnih.govnih.gov

1D NMR (¹H, ¹³C) Applications

¹H NMR spectroscopy provides information about the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the substitution patterns and functional groups. spandidos-publications.comcdnsciencepub.comclockss.org ¹³C NMR spectroscopy provides signals for each unique carbon atom, and the chemical shifts offer insights into the hybridization and electronic environment of the carbons. spandidos-publications.comclockss.orgresearchgate.net Comparison of ¹³C NMR data with known analogues is a common practice for identifying isolated compounds. spandidos-publications.comclockss.org

Table 1 shows a comparison of ¹³C NMR data for Songorine (B610919) and 12-epi-Napelline. spandidos-publications.com

| Carbon | Songorine (100 MHz, CDCl₃) δ (ppm) | 12-epi-Napelline (100 MHz, CDCl₃) δ (ppm) |

| C-1 | 83.0 | 83.1 |

| C-2 | 25.6 | 25.7 |

| C-3 | 33.4 | 33.5 |

| C-4 | 39.1 | 39.2 |

| C-5 | 50.1 | 50.2 |

| C-6 | 28.9 | 29.0 |

| C-7 | 49.9 | 50.0 |

| C-8 | 72.1 | 72.2 |

| C-9 | 59.6 | 59.7 |

| C-10 | 37.5 | 37.6 |

| C-11 | 31.2 | 31.3 |

| C-12 | 210.5 | 72.8 |

| C-13 | 45.6 | 45.7 |

| C-14 | 41.3 | 41.4 |

| C-15 | 78.9 | 79.0 |

| C-16 | 87.6 | 87.7 |

| C-17 | 65.4 | 65.5 |

| C-18 | 16.5 | 16.6 |

| C-19 | 54.2 | 54.3 |

| C-20 | 48.7 | 48.8 |

| N-CH₂ | 50.9 | 51.0 |

| N-CH₂CH₃ | 11.9 | 12.0 |

| =CH₂ | 148.5, 111.5 | 148.6, 111.6 |

2D NMR (COSY, TOCSY, ROESY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for establishing the connectivity and relative stereochemistry of complex molecules like Napelline. ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal coupled protons and spin systems. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals directly bonded to each other, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing the carbon skeleton and the position of substituents. researchgate.netnih.govscispace.com Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation. core.ac.ukresearchgate.netnih.gov For instance, NOE correlations have been used to prove the β-orientation of hydroxyl groups in Napelline-type alkaloids. nih.gov

Table 2 shows key HMBC correlations observed for a Napelline-type alkaloid (Compound 3, referred to as Chuanfunine in the source). nih.gov

| Proton(s) | Correlated Carbon(s) |

| H₂-14 | C-7, C-9, C-12, C-15, C-16 |

| H-15 | C-7, C-9, C-13, C-16, C-17 |

| H₂-17 | C-13, C-15, C-16 |

Other spectroscopic techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy, are also used in conjunction with NMR to provide complementary information for structure elucidation, including molecular formula determination and the presence of functional groups. core.ac.ukthieme-connect.comnih.govnih.gov X-ray crystallography can provide definitive confirmation of the absolute stereochemistry when suitable crystals are obtained. thieme-connect.comnih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool in the structural elucidation of natural products like napelline, providing precise mass measurements that are essential for determining elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed in the analysis of polar and thermolabile compounds such as alkaloids. ESI-MS typically produces protonated or deprotonated molecular ions, or other adduct ions, which can be detected to determine the molecular weight of the analyte nih.gov. The high mass accuracy provided by HR-ESI-MS allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally determined mass-to-charge ratio (m/z) with theoretical values for possible elemental compositions utoledo.eduethz.ch. For napelline and its analogues, HR-ESI-MS data has been instrumental in confirming proposed molecular formulas derived from other spectroscopic methods researchgate.netthieme-connect.comnih.govmdpi.com. For instance, HR-ESI-MS measurements have been used to establish the molecular formulas of new napelline-type diterpenoid alkaloids isolated from Aconiti kusnezoffii roots researchgate.net and Aconitum nagarum var. lasiandrum thieme-connect.comnih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) into smaller fragment ions (product ions), which provides detailed structural information about the precursor molecule nationalmaglab.orgwikipedia.orgwikipedia.org. This technique is invaluable for elucidating the complex skeletal structures of diterpenoid alkaloids. By analyzing the fragmentation patterns observed in MS/MS spectra, chemists can deduce the connectivity of atoms and the presence of specific substructures within the molecule nationalmaglab.orgwikipedia.orgwikipedia.orgacs.org. Although specific fragmentation data for napelline is not extensively detailed in the provided snippets, the application of MS/MS to similar complex molecules and peptides demonstrates its utility in generating characteristic fragment ions that aid in structural confirmation and differentiation of isomers wikipedia.orgacs.orgnih.gov. The fragmentation pathways are influenced by the molecule's structure and can involve various processes, such as bond cleavages and rearrangement reactions wikipedia.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a spectroscopic technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies utdallas.edulibretexts.org. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, and these absorptions are recorded as peaks in an IR spectrum. Different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and alkyl (C-H) groups, absorb IR radiation at predictable wavenumbers utdallas.edulibretexts.orgyoutube.com.

For napelline and its analogues, IR spectroscopy provides valuable information about the presence of key functional groups within their complex structures researchgate.netnih.gov. For example, the IR spectrum of a napelline-type alkaloid can show characteristic absorption bands corresponding to hydroxyl groups (typically in the region of 3200-3600 cm⁻¹) and carbonyl groups if present (around 1700-1750 cm⁻¹) utdallas.edulibretexts.orgnih.gov. These spectral features, in conjunction with data from other techniques, help to confirm the presence and nature of functional groups predicted by the molecular formula and skeletal structure.

Crystallographic Analysis and Absolute Stereochemistry Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the arrangement of atoms in a crystal lattice, including precise bond lengths, bond angles, and torsion angles uhu-ciqso.esuol.decarleton.edu. This technique requires a high-quality single crystal of the compound. By analyzing the diffraction pattern produced when X-rays interact with the crystal, the electron density distribution can be mapped, allowing for the determination of the atomic coordinates and thus the complete molecular structure uhu-ciqso.esuol.decarleton.edu.

SC-XRD has been successfully applied to napelline and several of its analogues, providing unambiguous confirmation of their complex hexacyclic frameworks and the positions of substituents researchgate.netthieme-connect.comnih.govresearchgate.netresearchgate.netiiim.res.in. Studies have utilized X-ray crystal structure analyses of napelline and various solvates and derivatives to establish their solid-state structures researchgate.netresearchgate.net. This technique is particularly powerful in resolving the intricate stereochemistry inherent in these polycyclic diterpenoid alkaloids.

Conformational Analysis and Intramolecular Interactions

Crystallographic data obtained from SC-XRD studies are invaluable for performing conformational analysis and identifying intramolecular interactions within the molecule in the crystalline state. The precise atomic positions determined by X-ray diffraction allow for the detailed examination of molecular conformation, including the preferred orientations of rings and substituents uol.deresearchgate.netresearchgate.net.

Data Table: Spectroscopic and Crystallographic Data Highlights for Napelline and Analogues

| Technique | Information Provided | Application to Napelline/Analogues | Representative Findings |

| HR-ESI-MS | Precise molecular weight, Elemental formula | Confirmation of molecular formulas for new analogues researchgate.netthieme-connect.comnih.govmdpi.com | Determination of C₂₂H₃₁NO₆S for a sulfonated napelline-type alkaloid nih.gov |

| IR Spectroscopy | Identification of functional groups | Detection of hydroxyl and carbonyl groups researchgate.netnih.gov | Characteristic absorption bands for -OH (~3300-3600 cm⁻¹) and C=O (~1700-1750 cm⁻¹) utdallas.edulibretexts.orgnih.gov |

| Single-Crystal X-ray Diffraction | 3D molecular structure, Bond lengths/angles, Stereochemistry | Definitive structural confirmation, Absolute stereochemistry determination researchgate.netthieme-connect.comnih.govresearchgate.netresearchgate.netiiim.res.in | Confirmation of hexacyclic framework, Determination of β-configuration of C12 hydroxyl in napelline researchgate.netresearchgate.net, Elucidation of crystal packing researchgate.net |

| Crystallographic Analysis | Conformational analysis, Intramolecular interactions | Study of ring conformations and intramolecular hydrogen bonds researchgate.netresearchgate.net | Identification of H-bonds between N and OH groups, Observation of ring A boat conformation influenced by H-bonding researchgate.netresearchgate.net |

Discovery and Structural Assignment of Novel Napelline-Type Alkaloids

The Aconitum genus is a rich source of diverse diterpenoid alkaloids, including those of the Napelline type acs.orgresearchgate.netresearchgate.netresearchgate.net. The ongoing exploration of various Aconitum species has led to the discovery and structural characterization of numerous novel alkaloids possessing the core Napelline framework. These discoveries are crucial for understanding the full spectrum of chemical diversity within this class of natural products.

Elucidation of New C20-Diterpenoid Alkaloids

The structural elucidation of novel Napelline-type alkaloids relies heavily on advanced spectroscopic techniques. Researchers frequently employ high-resolution electrospray ionization mass spectrometry (HRESIMS), infrared (IR) spectroscopy, and extensive nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments such as ¹H-¹H COSY, TOCSY, ROESY, HSQC, and HMBC researchgate.netresearchgate.netnih.gov. In some instances, single-crystal X-ray crystallography is utilized to definitively confirm the proposed structures researchgate.netthieme-connect.com.

Recent studies have reported the isolation of new Napelline-type C20-diterpenoid alkaloids from various Aconitum species. For example, three new compounds, named napellines C to E, were isolated from the roots of Aconiti kusnezoffii. Their structures were determined through detailed spectroscopic analysis and comparison with known analogues researchgate.net. Similarly, acoapetaldines D and E, identified as Napelline-type diterpenoid alkaloids, were among five new alkaloids isolated from Aconitum apetalum, with the structure of acoapetaldine D confirmed by X-ray crystallography researchgate.net.

The core structure of Napelline-type alkaloids features a compact hexacyclic framework incorporating an azabicyclo[3.2.1]octane moiety and an ent-kaurane-type tetracyclic skeleton (6/6/6/5) researchgate.netnih.gov. Variations in oxygenation patterns and substituents at different positions contribute to the structural diversity observed among these alkaloids nih.gov.

Table 1 provides examples of recently reported novel Napelline-type alkaloids and their sources.

| Compound Name | Source Plant | Structural Type | Key Elucidation Methods |

| Napelline C | Aconiti kusnezoffii | C20-Diterpenoid | HRESIMS, IR, NMR |

| Napelline D | Aconiti kusnezoffii | C20-Diterpenoid | HRESIMS, IR, NMR |

| Napelline E | Aconiti kusnezoffii | C20-Diterpenoid | HRESIMS, IR, NMR |

| Acoapetaldine D | Aconitum apetalum | C20-Diterpenoid | Spectroscopic data, X-ray crystallography |

| Acoapetaldine E | Aconitum apetalum | C20-Diterpenoid | Spectroscopic data |

| 12-acetyl-12-epi-napelline | Aconitum sinchiangense | C20-Diterpenoid | Spectroscopic analysis, comparison |

Structural Comparison with Known Analogues

A critical step in assigning the structures of novel Napelline-type alkaloids involves comparing their spectroscopic data, particularly NMR chemical shifts and coupling constants, with those of known compounds researchgate.netclockss.orgnih.gov. This comparative analysis helps in identifying the conserved skeletal features and pinpointing the positions and nature of variations, such as hydroxylations, acetylations, or other substitutions.

Known Napelline analogues, such as Napelline B, songorine, songoramine, and 12-epi-napelline, serve as valuable references for structural assignments researchgate.netclockss.orgnih.gov. Differences in spectroscopic signals can indicate alterations in the substitution pattern or stereochemistry compared to the known analogue. For instance, analysis of HMBC correlations can confirm the connectivity within the molecule and its relation to the established Napelline skeleton windows.net.

Furthermore, synthetic efforts towards Napelline and its analogues play a significant role in confirming structural assignments and providing access to compounds for comparative studies researchgate.netnih.govcdnsciencepub.comcdnsciencepub.com. Divergent synthetic strategies have been developed to construct the complex hexacyclic framework of Napelline-type C20-diterpenoid alkaloids, including compounds like (-)-Napelline, (+)-Dehydronapelline, (-)-Songorine, and (-)-Songoramine researchgate.netnih.gov. These syntheses often involve key steps such as convergent assembly of the ent-kaurane core and rapid construction of the azabicyclo[3.2.1]octane motif nih.gov.

Biosynthesis of Napelline Type Diterpenoid Alkaloids

Proposed Biogenetic Pathways

The biogenetic pathways leading to napelline-type diterpenoid alkaloids are complex and involve a series of cyclization, rearrangement, and functionalization reactions of diterpene precursors. caltech.edu

Derivation from Diterpene Precursors (e.g., ent-Kaurene (B36324), ent-Atisane)

It is generally accepted that diterpenoid alkaloids, including the napelline type, are biogenetically derived from the diterpenes ent-kaurene and ent-atisane. caltech.eduthieme-connect.commdpi.com These C20 diterpene skeletons serve as the foundational structures upon which further modifications occur. caltech.edumdpi.com Many C20-diterpenoid alkaloids structurally resemble ent-atisane and ent-kaurene diterpenes, supporting their role as precursors. caltech.edu

Role of Amination (e.g., L-serine incorporation)

A crucial step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom into the diterpene scaffold. thieme-connect.comnih.gov L-serine has been identified as a plausible amino acid that provides the nitrogen for alkaloid biosynthesis, often in the form of β-aminoethanol, which is derived from the decarboxylation of L-serine. caltech.edunih.govmdpi.commdpi.comnih.govnih.govrsc.orgmdpi.com This amination step typically occurs after the formation of the mature diterpene skeletons, such as ent-kaurene and ent-atisane. thieme-connect.com The exact order of oxidation and the point of amination in the pathway are still not fully known. caltech.edu

Skeletal Rearrangements and Cyclization Events (e.g., Mannich Reaction, Wagner–Meerwein Rearrangement)

Following the formation of the initial diterpene skeletons and amination, a series of skeletal rearrangements and cyclization events lead to the diverse structures of diterpenoid alkaloids. caltech.edunih.gov The formation of the napelline skeleton specifically can involve these types of reactions. From a veatchine-type alkaloid, a Mannich reaction can form the C7–C20 bond characteristic of the napelline type. caltech.edu Alternatively, interconversion via Wagner–Meerwein rearrangement from a veatchine (B1205580) type can produce the atisine (B3415921) type, and further rearrangement from the atisine type can lead to the napelline type alkaloids. caltech.edu The proposed napelline pathway to C19-diterpenoid alkaloids involves two sequential Wagner–Meerwein rearrangements of the C20 napelline type alkaloids. caltech.edu These rearrangements often involve non-classical carbocations. nih.gov

Enzymatic Steps and Gene Identification

The biosynthesis of diterpenoid alkaloids is catalyzed by a suite of enzymes, with research progressing in identifying the specific genes involved, particularly in species like Aconitum carmichaelii and Aconitum pendulum. frontiersin.orgmdpi.comnih.gov

Isoprenoid Precursor Formation (e.g., IPP, DMAPP, GGPP pathways)

The biosynthesis of terpenoids, the precursors to diterpenoid alkaloids, begins with the formation of five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comwikipedia.org These precursors are produced through the mevalonate (B85504) (MVA) and/or methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.orgmdpi.comrsc.org IPP molecules are then condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the 20-carbon diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgmdpi.commdpi.comrsc.orgnih.govwikipedia.orgctdbase.orgnih.govidrblab.net

Diterpene Synthases (DiTPSs) and Their Roles (e.g., CPS, KSLs)

Geranylgeranyl pyrophosphate (GGPP) undergoes enzyme-catalyzed cyclization by diterpene synthases (DiTPSs). thieme-connect.comnih.govnih.govoup.com This process typically involves a class II diterpene synthase, such as copalyl diphosphate synthase (CPS), which converts GGPP to ent-copalyl diphosphate (ent-CPP). nih.govfrontiersin.orgmdpi.commdpi.comrsc.orgmdpi.comnih.govnih.govoup.commdpi.commpg.de ent-CPP is considered a key intermediate and the sole precursor in the biosynthesis of various diterpenoid alkaloid types. rsc.orgnih.gov Subsequently, class I diterpene synthases, often referred to as kaurene synthase-like (KSL) enzymes due to their similarity to kaurene synthase, catalyze further cyclization or rearrangement of ent-CPP to form the specific diterpene skeletons, including ent-kaurene and ent-atisane. mdpi.commdpi.commdpi.comnih.govoup.commdpi.commpg.de Studies have functionally identified specific KSL enzymes, such as AcKSL1, AcKSL2s, and AcKSL3-1 in Aconitum carmichaelii, as being responsible for the biosynthesis of C20 atisine and napelline type diterpenoid alkaloids. nih.govnih.govbiocrick.comresearchgate.net

Cytochrome P450 Monooxygenases (CYP450s) in Hydroxylation and Oxidation

Cytochrome P450 monooxygenases (CYP450s) play crucial roles in the modification of diterpenoid alkaloid skeletons, primarily by introducing hydroxyl groups and catalyzing oxidation reactions. frontiersin.orgresearchgate.netacs.orgnih.gov These enzymes are known to functionalize the core terpenoid moiety, contributing significantly to the diversity of these compounds. researchgate.net In the context of diterpenoid alkaloid biosynthesis in Aconitum, CYP450s are involved in the structural modifications that lead to the wide array of observed DA structures. frontiersin.org While the specific roles of individual CYP450s in napelline biosynthesis are still being elucidated, studies in Aconitum pendulum have identified numerous CYP450 enzyme genes potentially involved in DA biosynthesis. frontiersin.orgresearchgate.netresearchgate.net For example, certain CYP450s have been putatively linked to the accumulation of specific diterpenoid alkaloids. frontiersin.orgfrontiersin.org CYP450s can catalyze regio- and stereo-specific reactions on various substrates, including terpenoids. researchgate.net

Acyltransferases (BAHD) and O-Methyltransferases (OMTs) in Functionalization

Acyltransferases, particularly members of the BAHD family, and O-methyltransferases (OMTs) are key enzymes involved in the functionalization of diterpenoid alkaloids through the addition of acyl and methyl groups, respectively. frontiersin.orgfrontiersin.org BAHD acyltransferases utilize CoA thioesters as acyl donors and can use alcohols or amines as acceptors to form esters or amides. frontiersin.org In alkaloid biosynthesis, BAHD acyltransferases are responsible for introducing acyl or benzoyl modifications at various positions on the alkaloid skeleton, such as C-3, C-8, and C-14. frontiersin.org Specific subfamilies of BAHD acyltransferases are thought to be involved in the biosynthesis of benzoate (B1203000) esters in alkaloids, utilizing benzoyl-CoA as an acyl donor. frontiersin.org

O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine to an appropriate substrate, a critical step in the biosynthesis of many secondary metabolites, including alkaloids. mdpi.comfrontiersin.org O-methylation can significantly alter the biochemical properties and biological activities of these compounds. mdpi.com In the context of diterpenoid alkaloid biosynthesis, OMTs contribute to the structural diversity by methylating hydroxyl groups at different positions on the napelline skeleton. frontiersin.orgfrontiersin.org Studies have identified numerous O-methyltransferase genes potentially involved in the biosynthesis of diterpenoid alkaloids in Aconitum. frontiersin.orgresearchgate.netresearchgate.net

Transcriptomic and Metabolomic Profiling of Biosynthetic Pathways

Transcriptomic and metabolomic profiling are powerful approaches used to investigate the complex biosynthetic pathways of plant secondary metabolites like napelline-type diterpenoid alkaloids. frontiersin.orgfrontiersin.orgpnas.orgacs.orgnih.gov These techniques allow for the identification of candidate genes and the correlation of gene expression levels with metabolite accumulation patterns. frontiersin.orgfrontiersin.orgpnas.org

Gene Expression Analysis in Plant Tissues

Gene expression analysis in different plant tissues provides insights into the spatial regulation of diterpenoid alkaloid biosynthesis. frontiersin.orgfrontiersin.orgplos.orgmdpi.combiorxiv.org Studies on Aconitum species have shown that genes involved in the early stages of diterpene skeleton formation may be highly expressed in certain tissues, such as flowers, while genes related to the subsequent alkaloid skeleton formation and modification are more highly expressed in other tissues, like leaves and stems. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org This differential gene expression across tissues suggests a potential source-sink relationship for alkaloid biosynthesis and accumulation within the plant. frontiersin.orgresearchgate.netresearchgate.net Transcriptome sequencing allows for the identification of a large number of unigenes, including those encoding enzymes putatively involved in DA biosynthesis. frontiersin.orgfrontiersin.orgnih.govmdpi.com Analysis of differentially expressed genes (DEGs) among different tissues can highlight candidate genes involved in the pathway. frontiersin.orgfrontiersin.orgplos.orgmdpi.comfrontiersin.org

Co-expression Networks between Metabolites and Enzyme Genes

Co-expression network analysis integrates transcriptomic and metabolomic data to identify correlations between metabolite levels and the expression of enzyme genes. frontiersin.orgfrontiersin.orgpnas.orgfrontiersin.orgnih.gov This approach helps to infer the regulatory networks underlying alkaloid biosynthesis and pinpoint key genes involved in the production of specific metabolites. frontiersin.orgfrontiersin.orgpnas.orgnih.gov By calculating correlation coefficients between the abundance of different diterpenoid alkaloids and the expression levels of candidate enzyme genes, researchers can construct networks that visualize these relationships. frontiersin.orgfrontiersin.orgnih.gov Significant correlations can indicate potential enzymatic steps in the biosynthetic pathway and identify enzymes that positively or negatively regulate the accumulation of specific alkaloids. frontiersin.orgfrontiersin.orgnih.gov Studies have revealed significant correlations between various diterpenoid alkaloids and enzyme genes, including those encoding CYP450s, BAHD acyltransferases, and O-methyltransferases, providing valuable data for understanding the metabolic pathways. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

Table 1: Candidate Enzyme Genes and Associated Metabolites in Aconitum pendulum Co-expression Network

| Enzyme Gene Family | Putatively Associated Metabolite(s) | Correlation Type | Source |

| CYP450 | Turupelline | Positive | frontiersin.orgfrontiersin.org |

| BAHD Acyltransferase | Aconitine (B1665448) | Positive | frontiersin.orgfrontiersin.org |

Note: This table is based on findings from Aconitum pendulum and represents putative associations identified through co-expression analysis. Further research is needed to confirm the specific enzymatic functions.

Table 2: Functional Gene Families Potentially Involved in DA Biosynthesis in Aconitum pendulum

| Gene Family | Number of Identified Genes | Source |

| BAHD Acyltransferases | 77 | frontiersin.orgresearchgate.netresearchgate.net |

| O-Methyltransferases | 12 | frontiersin.orgresearchgate.netresearchgate.net |

| CYP450s | 270 | frontiersin.orgresearchgate.netresearchgate.net |

Note: These numbers represent candidate genes identified through functional analysis in Aconitum pendulum and are potentially involved in the biosynthesis of diterpenoid alkaloids.

Chemical Synthesis of Napelline and Its Structural Analogues

Total Synthesis Strategies

Synthetic efforts towards Napelline and related diterpenoid alkaloids have employed various strategies aimed at efficiently assembling their intricate cage-like structures. acs.orgsioc-journal.cn

Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic approaches have been utilized in the total synthesis of Napelline-type alkaloids. A convergent synthesis involves coupling two or more complex fragments late in the synthetic route, while a divergent synthesis starts from a common intermediate to access multiple target molecules. mdpi.comresearchgate.netnih.govencyclopedia.pub

A notable example is an asymmetric divergent approach reported in 2022, which achieved the total synthesis of six Napelline-type C20-diterpenoid alkaloids, including (-)-Napelline, in a convergent manner. acs.orgnih.govmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.net This strategy hinged on the convergent assembly of the ent-kaurane core. biocrick.comresearchgate.net Divergent synthesis is considered efficient for generating libraries of molecules with structural diversity from a common intermediate. mdpi.comresearchgate.netnih.gov

Enantioselective and Asymmetric Synthesis Methodologies

Achieving enantioselectivity and asymmetric induction is crucial in the synthesis of chiral natural products like Napelline, which possess multiple stereocenters. nih.govcaltech.edu Asymmetric synthetic routes aim to establish the absolute stereochemical course early in the synthesis. nih.gov

An asymmetric divergent approach to Napelline-type alkaloids has been reported, highlighting the importance of diastereoselective transformations. acs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.net While the establishment of quaternary carbon centers can be challenging, methodologies like asymmetric conjugate addition have been explored in the context of related diterpenoid alkaloid synthesis to control stereochemistry. nih.gov

Construction of the Hexacyclic Framework and Key Ring Systems

The construction of the hexacyclic framework of Napelline, comprising the azabicyclo[3.2.1]octane moiety and the ent-kaurane-type tetracyclic skeleton, is a central challenge in its total synthesis. biocrick.comacs.orgnih.gov

Azabicyclo[3.2.1]octane Moiety Formation

The azabicyclo[3.2.1]octane motif is a key structural feature of Napelline-type alkaloids. biocrick.comacs.orgnih.gov Its rapid construction is often a critical step in synthetic strategies. An intramolecular Mannich cyclization has been identified as a key transformation for efficiently constructing this moiety. biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net Other approaches explored for constructing this system in related alkaloids include intramolecular enolate alkylation and intramolecular 1,3-dipolar cycloaddition. nih.gov

ent-Kaurane-Type Tetracyclic Skeleton Assembly

Napelline-type alkaloids contain an ent-kaurane-type tetracyclic skeleton. biocrick.comacs.orgnih.gov The assembly of this core structure is often achieved through a sequence of reactions. A diastereoselective intermolecular Cu-mediated conjugate addition followed by an intramolecular Michael addition reaction has been employed for the convergent assembly of the ent-kaurane core in a divergent synthesis of Napelline-type alkaloids. biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net Other strategies for constructing similar tetracyclic systems in diterpenoids include oxidative dearomatization/Diels-Alder cycloaddition sequences and Rh-catalyzed cycloaddition followed by Pd-mediated cycloalkenylation. researchgate.netresearchgate.netresearchgate.net

Key Synthetic Transformations and Methodological Advances

The total synthesis of Napelline and its analogues relies on the development and application of innovative synthetic methods and key transformations to navigate the structural complexity. acs.orgsioc-journal.cn

Key transformations highlighted in recent syntheses of Napelline-type alkaloids include:

Diastereoselective intermolecular Cu-mediated conjugate addition. biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net

Intramolecular Michael addition reaction for tetracyclic skeleton construction. biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net

Intramolecular Mannich cyclization for the azabicyclo[3.2.1]octane motif. biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net

One-pot alkene cleavage/Mannich cyclization tactic. biocrick.comacs.org

Sequential Robinson annulation. biocrick.comacs.org

Intramolecular aldol (B89426) addition. biocrick.comacs.orgresearchgate.net

Methodological advances in the field of diterpenoid alkaloid synthesis, relevant to Napelline, include the use of oxidative dearomatization/Diels-Alder cycloaddition sequences to form bicyclic ring units and bioinspired C-H activation, aza-pinacol, and aza-Prins cyclizations. acs.orgresearchgate.netresearchgate.net The application of asymmetric catalytic methodologies, such as enantioselective conjugate addition, is also a significant advance in controlling stereochemistry. nih.govbeilstein-journals.org

Here is a table summarizing some key synthetic strategies and transformations:

| Strategy/Transformation | Purpose | Application in Napelline Synthesis | References |

| Divergent Synthesis | Access multiple analogues from common intermediate | Used for accessing multiple Napelline-types | mdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.net |

| Convergent Synthesis | Couple fragments late in synthesis | Used in conjunction with divergent approach | mdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.net |

| Asymmetric Synthesis | Control stereochemistry | Essential for enantiopure Napelline | acs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netnih.govbeilstein-journals.org |

| Cu-mediated Conjugate Addition | C-C bond formation | Assembly of ent-kaurane core fragment | biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net |

| Intramolecular Michael Addition | Ring formation | Construction of tetracyclic skeleton | biocrick.comacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net |

| Intramolecular Mannich Cyclization | Heterocycle formation | Construction of azabicyclo[3.2.1]octane moiety | biocrick.comacs.orgacs.orgmdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.net |

| Oxidative Dearomatization/Diels-Alder (OD/DA) | Bicyclic ring formation | Used in synthesis of related skeletons | acs.orgresearchgate.netresearchgate.net |

| Intramolecular Aldol Addition | Ring formation | Facilitates scaffold formation | biocrick.comacs.orgresearchgate.net |

Mannich Cyclization Reactions

Intramolecular Mannich cyclization is a key tactic employed in the synthesis of the napelline alkaloid scaffold, specifically for the rapid construction of the azabicyclo[3.2.1]octane motif acs.orgnih.govresearchgate.net. In one approach, an intramolecular Mannich cyclization of an aldehyde intermediate was used to form the hexacyclic ring system of napelline. This reaction required the formation of a seven-membered iminium salt intermediate and was found to be effective with the use of an ion exchange resin like Rexyn-300, which possesses both strong acid and strong base sites organic-chemistry.org. This cyclization step significantly increases molecular complexity organic-chemistry.org.

Oxidative Dearomatization/Diels–Alder (OD/DA) Cycloaddition Sequences

The oxidative dearomatization/Diels–Alder (OD/DA) cycloaddition sequence is a widely employed strategy in the synthesis of diterpenoid alkaloids, including those of the napelline type. This sequence is particularly useful for forming the ubiquitous [2.2.2]-bicyclic ring unit and related ring-distorted derivatives found in these complex molecules nih.govacs.orgresearchgate.netbiocrick.com. This protocol, in combination with additional bond-forming steps, allows for the preparation of polycyclic alkaloids acs.orgresearchgate.netbiocrick.com. For example, an OD/DA cycloaddition sequence was a key step in the first total synthesis of liangshanone, a hexacyclic ent-kaurane diterpenoid alkaloid with a framework similar to napelline nih.govresearchgate.netresearchgate.net.

Michael Addition Reactions

Michael addition reactions, both intermolecular and intramolecular, play a role in the construction of the napelline core. An intramolecular Michael addition reaction has been utilized to construct the tetracyclic skeleton of napelline-type alkaloids acs.orgnih.govresearchgate.net. Furthermore, an intermolecular Cu-mediated conjugate addition, which is a type of Michael addition, has been employed to couple two fragments in a convergent assembly of the ent-kaurane core acs.orgnih.govresearchgate.net.

Robinson-Type Annulation and Intramolecular Aldol Additions

Sequential Robinson annulation and intramolecular aldol addition reactions have been developed and applied to facilitate the formation of the napelline alkaloid scaffold nih.govacs.orgresearchgate.netbiocrick.com. Robinson annulation itself is a reaction that combines a Michael addition and an intramolecular aldol condensation, commonly used for forming six-membered rings in polycyclic compounds byjus.comorganic-chemistry.orgchemistrysteps.com. In one total synthesis of racemic napelline, heating an enone-aldehyde intermediate in methanol (B129727) with potassium hydroxide (B78521) caused an aldol condensation to close the sixth and final ring of napelline wikipedia.org.

Stereospecific Rearrangements (e.g., Denudatine to Napelline Skeleton)

Stereospecific rearrangements, particularly the rearrangement of a denudatine skeleton to a napelline derivative, represent a significant strategy in the synthesis of napelline cdnsciencepub.comcdnsciencepub.com. This approach relies on the biomimetic rearrangement of the C20 denudatine skeleton caltech.edu. A key step in a stereospecific synthesis of napelline involved the rearrangement of a "denudatine" intermediate to a napelline derivative cdnsciencepub.comcdnsciencepub.com. The denudatine skeleton itself can be constructed by a stereospecific diene addition cdnsciencepub.comcdnsciencepub.com. This biomimetic conversion has been key to strategies aiming to access both C19 aconitine (B1665448) and C20 napelline type alkaloids caltech.edu.

Cu-mediated Conjugate Addition

Diastereoselective intermolecular Cu-mediated conjugate addition has been highlighted as a key step in coupling two fragments during the convergent assembly of the ent-kaurane core in the synthesis of napelline-type alkaloids acs.orgnih.govresearchgate.net. This type of reaction involves the copper-mediated conjugate addition of groups, such as electron-rich aryl groups, into a vinyl nitrile using reagents like arylmagnesium bromides acs.org.

Semi-synthesis and Derivatization Approaches

Semi-synthesis and derivatization approaches involve the chemical modification of naturally occurring compounds to create new analogues researchgate.net. While the provided search results primarily focus on the total synthesis of napelline and its analogues, semi-synthesis is a general strategy used in natural product chemistry to expand the molecular library and potentially improve properties researchgate.netnih.gov. This can involve late-stage facile derivatization on complex natural product molecules, providing versatile paths to introduce diverse chemical functionalities rsc.org. Although specific examples of napelline semi-synthesis were not detailed in the search results, the principle involves using a naturally abundant starting material and performing targeted chemical transformations to yield napelline derivatives or analogues researchgate.netrsc.org.

Chemical Modifications of Isolated Napelline and Related Alkaloids

Chemical modifications of isolated napelline and other Aconitum diterpenoid alkaloids are often explored to investigate structure-activity relationships and potentially alter their properties. While napelline itself is a natural product, its structural features, particularly the presence of hydroxyl groups at various positions (e.g., C4, C7, C16) and the C12 hydroxyl in the β-configuration, make it amenable to chemical transformations researchgate.net.

Modifications to related Aconitum alkaloids provide insights into how structural changes impact their chemical behavior and potential biological activities. For instance, acylation or etherification of hydroxyl groups in hetisine-type C20-diterpenoid alkaloids has been shown to lead to cytotoxic synthetic analogues nih.gov. This suggests that similar modifications to napelline or its analogues could also yield derivatives with altered properties.

Studies on the structure and conformational analysis of napelline-type diterpenoid alkaloids have shown that intramolecular hydrogen bonds can occur, for example, between the nitrogen atom and the C1 hydroxyl, or between the C12 and C15 hydroxyl groups researchgate.net. Such interactions can influence the conformation of the molecule and potentially its reactivity towards chemical modification.

Specific examples of modifications to napelline-type alkaloids found in nature include compounds like songorine (B610919), which is structurally related to napelline and has been isolated from Aconitum species thieme-connect.comnih.gov. Songorine itself can be a subject of modification studies to explore its potential as a lead compound researchgate.net. For example, derivatives of songorine have been synthesized and evaluated for their inhibitory activities against G protein-coupled receptors researchgate.net.

The complexity of the napelline skeleton means that chemical modifications often require careful control of reaction conditions to achieve selectivity and preserve the core structure. Research findings in this area often detail specific reaction conditions, reagents, and the resulting yields of modified products.

Preparation of Novel Napelline Derivatives

The preparation of novel napelline derivatives is an active area of research, driven by the desire to explore the chemical space around the napelline scaffold and discover compounds with potentially useful properties. These derivatives can be synthesized through the modification of isolated napelline or related natural alkaloids, as discussed above, or through total synthesis strategies that allow for the introduction of variations at different stages.

Divergent total synthesis approaches are particularly valuable for preparing novel derivatives, as they allow for the synthesis of multiple related compounds from a common intermediate acs.orgnih.govthieme-connect.com. By introducing different functional groups or modifying existing ones at late stages of the synthesis, researchers can rapidly generate a library of napelline analogues.

Research into novel napelline derivatives often involves exploring variations in the oxygenation pattern, alkyl substituents on the nitrogen atom, or modifications to the ring system. The intricate structure of napelline presents numerous positions for potential modification.

Studies on the synthesis of diterpenoid alkaloid derivatives, including those with napelline-type skeletons, frequently involve key transformations such as oxidative dearomatization/Diels-Alder cycloadditions, intramolecular Michael additions, Mannich cyclizations, Robinson annulations, and intramolecular aldol additions biocrick.comacs.orgresearchgate.net. These reactions are crucial for constructing the complex polycyclic framework and introducing functional groups.

The preparation of novel derivatives is often guided by structure-activity relationship (SAR) studies, although specific SAR data for napelline derivatives are less extensively reported compared to some other alkaloid types nih.govnih.govmdpi.comrsc.orgcolab.ws. However, the synthesis of a series of derivatives allows for the systematic investigation of how structural changes impact chemical and biological properties. For instance, studies on related diterpenoid alkaloids have shown that the position and type of substituents can significantly influence activity rsc.orgnih.gov.

Examples of novel napelline derivatives could include compounds with altered oxidation states at hydroxyl-bearing carbons, different alkyl groups on the nitrogen, or modifications to the exocyclic methylene (B1212753) group. The synthesis of these compounds typically involves multi-step routes, with each step carefully designed to achieve the desired structural modification while maintaining the integrity of the sensitive alkaloid scaffold.

The field continues to advance with the development of new synthetic methodologies that enable more efficient and selective access to complex diterpenoid alkaloid structures, paving the way for the preparation of a wider range of novel napelline derivatives for further study.

Mechanistic Studies of Napelline S Biological Interactions

Cellular and Subcellular Mechanism Research (In Vitro Models)

In vitro studies have provided insights into the cellular and subcellular mechanisms by which Napelline and its derivatives exert their biological effects, particularly in the context of cancer cells.

Investigation of Cell Proliferation Modulation

Research has explored the ability of Napelline and its epimer, 12-epi-napelline, to modulate cell proliferation in various cancer cell lines.

12-epi-napelline has demonstrated inhibitory effects on the proliferation of leukemia cell lines, specifically K-562 and HL-60 cells. Studies utilizing the CCK-8 assay showed that 12-epi-napelline reduced the viability of both K-562 and HL-60 cells in a time- and dose-dependent manner. nih.govnih.govbiocrick.comdntb.gov.uaresearchgate.net

Napelline has also been investigated for its effects on glioblastoma multiforme cells, such as the U-87 MG cell line. At certain concentrations, Napelline exhibited cytotoxic effects and decreased the viability of U-87 MG cells after incubation periods of 24 and 48 hours. nih.gov

Below is a table summarizing the antiproliferative effects observed:

| Compound | Cell Line | Assay | Observation | Source |

| 12-epi-napelline | K-562 | CCK-8 | Reduced cell viability (time- and dose-dependent) | nih.govnih.govresearchgate.net |

| 12-epi-napelline | HL-60 | CCK-8 | Reduced cell viability (time- and dose-dependent) | nih.govnih.govresearchgate.net |

| Napelline | U-87 MG | MTS, LDH | Decreased cell viability, cytotoxic effects | nih.gov |

Investigations into the mechanism of action of 12-epi-napelline in leukemia cells have shown its ability to induce cell cycle arrest. Flow cytometry analysis revealed that 12-epi-napelline blocked the cell cycle in the G0/G1 phase in both K-562 and HL-60 cells. nih.govnih.govbiocrick.comdntb.gov.uaresearchgate.netresearchgate.net This suggests that the compound interferes with the progression of cells from the resting phase (G0) or the first gap phase (G1) to the DNA synthesis phase (S), thereby inhibiting proliferation.

Apoptosis, or programmed cell death, is another key mechanism investigated in the context of Napelline's biological interactions. Studies have shown that 12-epi-napelline can increase the rate of apoptosis in K-562 and HL-60 leukemia cells. nih.govnih.govbiocrick.comdntb.gov.uaresearchgate.netresearchgate.net

Furthermore, research has examined the expression levels of proteins involved in the apoptotic pathway. Treatment with 12-epi-napelline led to the downregulation of caspase-3 and Bcl-2, while the expression of cleaved caspase-3 and caspase-9 was upregulated in leukemia cells. nih.govnih.govbiocrick.comdntb.gov.uaresearchgate.net Caspase-3 and caspase-9 are key executioners and initiators of the caspase cascade in apoptosis, respectively, while Bcl-2 is an anti-apoptotic protein. biomolther.org The observed changes in these protein levels indicate that 12-epi-napelline promotes apoptosis by activating the caspase cascade and suppressing anti-apoptotic mechanisms.

Napelline has also been reported to increase apoptosis in U-87 MG glioblastoma cells compared to control cells. biocrick.comnih.gov

Below is a table summarizing the effects on apoptosis and related proteins:

| Compound | Cell Line | Mechanism/Protein | Observation | Source |

| 12-epi-napelline | K-562 | Apoptosis rate | Increased | nih.govnih.govresearchgate.netresearchgate.net |

| 12-epi-napelline | HL-60 | Apoptosis rate | Increased | nih.govnih.govresearchgate.netresearchgate.net |

| 12-epi-napelline | K-562, HL-60 | Caspase-3 | Downregulated | nih.govnih.govdntb.gov.uaresearchgate.net |

| 12-epi-napelline | K-562, HL-60 | Cleaved Caspase-3 | Upregulated | nih.govnih.govdntb.gov.uaresearchgate.net |

| 12-epi-napelline | K-562, HL-60 | Caspase-9 | Upregulated | nih.govnih.govdntb.gov.uaresearchgate.net |

| 12-epi-napelline | K-562, HL-60 | Bcl-2 | Downregulated | nih.govnih.govdntb.gov.uaresearchgate.net |

| Napelline | U-87 MG | Apoptosis | Increased | biocrick.comnih.gov |

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

Signaling Pathway Investigations

Studies have begun to explore the specific signaling pathways influenced by Napelline and its derivatives in cancer cells.

The PI3K/AKT/mTOR signaling pathway plays crucial roles in various cellular processes, including cell proliferation, survival, and apoptosis, and is often dysregulated in cancer. nih.govresearchgate.net Research indicates that 12-epi-napelline can suppress the expression of key components of this pathway in leukemia cells. nih.govnih.govbiocrick.comdntb.gov.uaresearchgate.netdntb.gov.uae-crt.orgcjnmcpu.com

Specifically, studies using western blotting have shown that 12-epi-napelline reduced the expression levels of PI3K, AKT, phosphorylated AKT (p-AKT), and mTOR in K-562 and HL-60 cells. nih.govnih.govresearchgate.net Further investigation using Insulin-like Growth Factor 1 (IGF-1), a known activator of the PI3K/AKT/mTOR pathway, demonstrated that IGF-1 could attenuate the apoptosis induced by 12-epi-napelline and ameliorate its repressive effects on the PI3K/AKT/mTOR pathway. nih.govnih.govbiocrick.comresearchgate.netdntb.gov.ua These findings suggest that 12-epi-napelline inhibits leukemia cell proliferation, at least in part, by suppressing the PI3K/AKT/mTOR signaling pathway. nih.govnih.govresearchgate.netdntb.gov.uae-crt.org

Below is a table summarizing the effects on the PI3K/AKT/mTOR pathway:

| Compound | Cell Line | Pathway Component | Observation | Source |

| 12-epi-napelline | K-562 | PI3K | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | HL-60 | PI3K | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | K-562 | AKT | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | HL-60 | AKT | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | K-562 | p-AKT | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | HL-60 | p-AKT | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | K-562 | mTOR | Reduced expression | nih.govnih.govresearchgate.net |

| 12-epi-napelline | HL-60 | mTOR | Reduced expression | nih.govnih.govresearchgate.net |

MAPK Signaling Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade involved in regulating diverse cellular processes, including proliferation, differentiation, and inflammatory responses tmrjournals.comnih.gov. Research suggests that diterpenoid alkaloids, including napelline, may exert anti-inflammatory effects through modulation of the MAPK pathway. Studies on Aconitum species, a source of napelline, indicate that their anti-inflammatory properties are attributed, in part, to the inhibition of MAPK signaling pathways tandfonline.comresearchgate.net. Specifically, network pharmacology studies have implicated the MAPK signaling pathway as a potential target for the anti-inflammatory mechanisms of certain napelline-type diterpenoid alkaloids researchgate.net. Furthermore, the suppression of granulocytic colony-stimulating factor production under certain conditions is related to disorders in the MAPK cascade, suggesting a role for this pathway in hemopoietic regeneration, an area where napelline has shown effects researchgate.net.

JNK-mediated Signal Pathway Analysis

The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling cascade and plays a significant role in regulating inflammatory responses, cell differentiation, proliferation, and survival researchgate.net. Analysis of JNK-mediated signaling pathways in the context of napelline and related alkaloids is an area of ongoing research. While direct studies specifically analyzing napelline's interaction with the JNK pathway are less extensively documented compared to the broader MAPK pathway, research on other diterpenoid alkaloids from Aconitum species has demonstrated effects on JNK signaling nih.govtandfonline.com. For instance, studies on the anti-inflammatory effects of Aconitum have shown that these effects can involve the reduction of inflammatory cytokines and the inhibition of MAPK pathways, including JNK tandfonline.com. The JNK pathway is known to regulate the expression and secretion of inflammatory cytokines like IL-6 and IFN-γ, and modulation of this pathway is considered a mechanism by which some Aconitum alkaloids exert anti-inflammatory effects tandfonline.com.

Ion Channel Dynamics and Neuropharmacological Research (In Vitro)

Napelline and other diterpenoid alkaloids are known to interact with voltage-gated ion channels, which are critical for signal transduction in excitable tissues such as neurons and muscle cells thieme-connect.commdpi.comnih.gov. In vitro neuropharmacological research has focused on understanding these interactions.

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials mdpi.comnih.gov. Diterpenoid alkaloids from Aconitum and Delphinium species are recognized for their interactions with VGSCs, specifically targeting receptor site 2 on the alpha subunit nih.govnih.govwikipedia.org. While some alkaloids like aconitine (B1665448) are known to activate these channels and prolong their open state, leading to depolarization, other alkaloids, including napelline, have been reported to exhibit an antagonistic effect, blocking voltage-dependent sodium channels mdpi.comnih.govbiochempress.com. This blockade contributes to their observed antinociceptive, antiarrhythmic, and antiepileptiform properties nih.govbiochempress.com. Studies have indicated that 1-benzoylnapelline (B63) can reduce the peak amplitude of the sodium current and show an inhibitory effect on the Na+ channel mdpi.com.

Voltage-gated potassium channels play a crucial role in the repolarization of the cell membrane potential following an action potential wikipedia.orgnih.gov. The human Ether-à-go-go Related Gene (hERG) channel, a type of voltage-gated potassium channel, is particularly important for normal cardiac electrical activity nih.gov. Research has investigated the potential for natural products, including alkaloids, to modulate hERG channel activity nih.gov. While some diterpenoid alkaloids have shown interactions with potassium channels, specific detailed research on napelline's modulation of voltage-gated potassium channels, particularly hERG, appears less extensive in the provided search results compared to its effects on sodium channels. One source mentions napelline having low potential on hERG scispace.com. Further research is needed to fully characterize napelline's effects on various types of voltage-gated potassium channels.

Effects on Voltage-Gated Sodium Channels

Enzymatic Interactions and Biochemical Processes

The interaction of napelline with enzymes and its involvement in biochemical processes are also areas of investigation.

Research into the enzymatic interactions of napelline has explored its potential to inhibit enzyme activity. While the search results did not provide direct information on napelline's specific effects on Indole-3-acetic acid (IAA) degradation enzymes, studies on other diterpenoid alkaloids have investigated enzyme inhibition. For example, some diterpenoid alkaloids have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.comrsc.org. IAA degradation is a biochemical process involving enzymes, and while the link to napelline is not explicitly detailed in the search results, the broader study of alkaloid-enzyme interactions suggests this as a potential area of research science.govdokumen.pub. The influence of plant growth regulators like IAA has been studied in the context of Aconitum plant propagation, but this does not directly address napelline's enzymatic interactions related to IAA degradation nih.govresearchgate.net.

Table 1: Summary of Napelline's Biological Interactions

| Interaction Type | Specific Target/Pathway | Observed Effect | Supporting Evidence (Snippet Index) |

| MAPK Signaling Pathway Interactions | MAPK cascade | Potential modulation, anti-inflammatory effects | tandfonline.comresearchgate.netresearchgate.netresearchgate.net |

| JNK-mediated Signal Pathway Analysis | JNK pathway | Potential modulation (inferred from related DAs) | nih.govtandfonline.comresearchgate.net |

| Ion Channel Dynamics (In Vitro) | |||

| - Voltage-Gated Sodium Channels | Site 2 on alpha subunit | Blockade/Inhibition | mdpi.comnih.govbiochempress.com |

| - Voltage-Gated Potassium Channels | hERG channel | Low potential effect | nih.govscispace.com |

| Enzymatic Interactions | |||

| - Enzyme Activity (e.g., IAA degradation) | Not specifically detailed for IAA degradation | Inhibition of other enzymes (e.g., AChE, BChE) | mdpi.comrsc.org |

Effects on Mitochondrial Permeability Transition Pore (mPTP) Dynamics

Investigations into the effects of diterpene alkaloids, including Napelline and related compounds, have explored their influence on mitochondrial function. Studies have examined the impact of these alkaloids on lipid peroxidation (LPO) in mitochondria. In experiments using rat liver mitochondria, Napelline, alongside 1-O-benzoylnapelline and songorine (B610919), demonstrated a protective effect against LPO induced by Fe2+/ascorbate, reducing the release of malondialdehyde (MDA), a secondary product of peroxidation. uni.lu At a concentration of 200 µM, Napelline inhibited MDA formation by 54%. uni.lu While 1-O-benzoylnapelline showed a stronger inhibitory effect on MDA formation and acted more effectively on the mitoKATP channel of rat liver mitochondria compared to Napelline, these findings indicate Napelline's involvement in modulating mitochondrial oxidative stress. uni.lu

Related diterpene alkaloids have also been studied for their effects on the Ca2+-dependent mitochondrial permeability transition pore (mPTP). These studies, which included Napelline in their scope, revealed that related alkaloids like talatisamine (B1682923) and 14-O-benzoyltalatisamine inhibited the opening of the mPTP in rat liver and heart mitochondria, exhibiting tissue specificity. nih.gov The high sensitivity observed in liver mitochondria compared to heart mitochondria suggests potential tissue-specific interactions of these compounds with mitochondrial components. nih.gov While a direct inhibitory mechanism of Napelline specifically on the mPTP was not explicitly detailed in the examined literature, its presence in studies investigating the mitochondrial effects of related alkaloids from the same class and source suggests a potential area of further mechanistic inquiry.

Preclinical In Vivo Mechanistic Studies (Non-Human, Non-Clinical Models)

Preclinical research has explored the regenerative potential of Napelline and its effects in various non-human, non-clinical disease models. These studies aim to understand the underlying biological mechanisms responsible for the observed effects.

Investigation of Regenerative Effects

Napelline has shown notable regenerative effects in preclinical models, particularly concerning hemopoietic tissue and skin wound healing.

In models of cytostatic myelosuppression, Napelline has demonstrated pronounced regenerative effects on granulocytic hemopoiesis. nih.govnih.gov The mechanism underlying this hemostimulating action involves the activation of functions of hemopoietic progenitor cells. nih.govnih.gov Furthermore, Napelline increases the feeder capacity of the stromal elements within the hemopoiesis-inducing microenvironment. nih.govnih.gov This is associated with decreased levels of mesenchymal progenitor cells in the bone marrow. nih.gov These findings suggest that Napelline promotes the recovery of blood cell production by influencing both the progenitor cells and their supportive microenvironment in the bone marrow following cytostatic insult.

Studies using excision skin wound models in mice have revealed manifest wound healing effects of Napelline, alongside other Baikal Aconite alkaloids like songorine and hypaconitine. nih.govcenmed.comuni-freiburg.de The therapeutic efficiency observed is based on the activation of residual mesenchymal progenitor elements. nih.govuni-freiburg.de The mechanism proposed for this phenomenon involves both direct effects of the alkaloids on precursor cells and an increase in the production of growth factors by the skin stromal cells. nih.govuni-freiburg.de This dual action contributes to the accelerated wound healing process.

Table 1: Effects of Baikal Aconite Alkaloids on Skin Wound Healing

| Alkaloid | Wound Healing Effect (Relative) | Proposed Mechanism |

| Napelline | Manifest | Activation of mesenchymal progenitor elements, increased growth factor production by stromal cells |

| Songorine | Manifest (more pronounced) | Activation of mesenchymal progenitor elements, increased growth factor production by stromal cells, more significant stimulation of progenitor cell differentiation |

| Hypaconitine | Manifest | Activation of mesenchymal progenitor elements, increased growth factor production by stromal cells |

| 12-epinapelline N-oxide | Virtually no effect | - |

Skin Wound Healing Mechanisms

Studies in Disease Models

Preclinical investigations have also explored Napelline's effects in specific disease contexts. Napelline has been studied for its potential antidepressant activity and its effects on serotonin-induced edema in mice. frontiersin.org Additionally, related diterpene alkaloids, such as 1-benzoylnapelline, have been investigated for antiepileptic effects, with mechanisms potentially involving the deactivation of Na+ channels. frontiersin.org These studies highlight the diverse pharmacological activities of Napelline and related compounds in preclinical disease models, suggesting potential avenues for therapeutic exploration.

Advanced Analytical Methodologies for Napelline Research

Chromatographic Methods for Quantification and Profiling

Chromatographic techniques are fundamental for separating napelline from other co-occurring compounds, enabling its subsequent quantification and the profiling of related alkaloids in a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of napelline and other diterpenoid alkaloids. It provides a robust method for separating these compounds based on their differential interactions with a stationary phase and a mobile phase. HPLC is frequently employed for the purity assessment of napelline samples and for the quantification of napelline in various matrices. albtechnology.combiocrick.com The method typically involves a C18 column and a mobile phase often consisting of a mixture of water (potentially with an acidic modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly achieved using UV detectors, although coupling with mass spectrometry offers enhanced specificity and sensitivity. oup.com

HPLC methods for aconitum alkaloids, including napelline, have been developed and validated, demonstrating good linear correlation, precision, and recovery rates within specific concentration ranges. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS)

UPLC/Q-TOF-MS represents a powerful advancement for the analysis of napelline, offering higher chromatographic resolution and sensitive, accurate mass detection. This hyphenated technique is particularly valuable for the comprehensive profiling of complex mixtures, allowing for the identification and characterization of napelline and its related analogues, including isomers. oup.comfrontiersin.orgiiim.res.indntb.gov.uafrontiersin.org The Q-TOF mass analyzer provides high mass accuracy, which is essential for determining the elemental composition of compounds, aiding in the identification of known and potentially new napelline-type alkaloids. oup.com

UPLC systems, utilizing smaller particle size columns (e.g., 1.7 μm C18), enable faster separations with improved peak resolution compared to traditional HPLC. nih.gov Coupled with the sensitivity and specificity of Q-TOF-MS, this approach is highly effective for both targeted quantification and untargeted screening of napelline and other alkaloids in complex biological or botanical samples. nih.govnih.govoup.com

Advanced Spectroscopic Techniques for Characterization in Complex Mixtures

Spectroscopic methods provide detailed structural information about napelline, which is particularly important when analyzing it within complex mixtures where isolation of pure compounds can be challenging.

Nuclear Magnetic Resonance (NMR) for Mixture Analysis

NMR spectroscopy is indispensable for the structural elucidation of napelline and its derivatives. researchgate.netbiocrick.comnih.govclockss.orgresearchgate.netrsc.orgcdnsciencepub.comacs.org Both 1D (¹H, ¹³C) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are used to assign signals and determine the connectivity and relative stereochemistry of atoms within the napelline molecule. nih.govresearchgate.nethyphadiscovery.com

NMR can also be applied to the analysis of mixtures, although spectral overlap can be a challenge depending on the complexity of the sample. hyphadiscovery.com Advanced NMR techniques and spectral deconvolution methods can help in identifying and characterizing components within a mixture without complete chromatographic separation. NMR is also used for purity assessment, often through quantitative NMR (qNMR). hyphadiscovery.com

Nonlinear Optical Spectroscopy Techniques (e.g., SHG, CARS, 2P-LIF, SRS)

While commonly applied in material science and biological imaging, the application of nonlinear optical spectroscopy techniques such as Second Harmonic Generation (SHG), Coherent Anti-Stokes Raman Scattering (CARS), Two-Photon Excited Fluorescence (2P-LIF), and Stimulated Raman Scattering (SRS) for the direct characterization of napelline in complex mixtures is not extensively documented in the provided search results. These techniques are powerful for probing molecular vibrations and structures with high spatial resolution and can be sensitive to specific functional groups or molecular environments. archive.orgjournalijar.comscribd.com However, their routine use for the analysis of specific small molecules like napelline in complex biological or botanical extracts would likely require significant method development and may be limited by the concentration and inherent spectroscopic properties of napelline. The search results primarily mention SRS in the context of anaphylaxis mediators, not as a direct spectroscopic tool for napelline analysis. journalijar.comscribd.com

Method Development for Detection and Purity Assessment

Developing robust analytical methods for napelline involves optimizing parameters for extraction, separation, detection, and quantification to ensure accuracy, sensitivity, and reproducibility. Purity assessment is a critical aspect of napelline research, particularly for reference standards or isolated compounds.

Method development for napelline detection often focuses on achieving sufficient sensitivity to detect low concentrations in various matrices. mdpi.com Chromatographic methods like HPLC and UPLC-MS are central to this, with method validation involving the determination of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). nih.gov

Purity assessment of napelline is commonly performed using HPLC, often with UV detection, by normalizing peak areas. albtechnology.combiocrick.comoup.com NMR spectroscopy, particularly qNMR, can also provide a quantitative measure of purity by comparing the integrals of signals corresponding to napelline with those of impurities. hyphadiscovery.com The combination of chromatographic and spectroscopic methods provides a comprehensive approach to confirming the identity and assessing the purity of napelline samples.

Here is a summary of analytical techniques and their applications for Napelline research based on the provided information:

| Analytical Technique | Primary Application(s) | Key Information from Search Results |

| HPLC | Quantification, Profiling, Purity Assessment | Used for analysis of Napelline and other alkaloids; methods developed and validated; typically uses C18 columns and UV detection. albtechnology.combiocrick.comnih.govnih.govoup.com |

| UPLC-Q-TOF-MS | Profiling, Identification, Characterization | Offers high resolution and mass accuracy; valuable for complex mixtures and identifying related alkaloids. nih.govoup.comfrontiersin.orgiiim.res.indntb.gov.uafrontiersin.org |

| NMR | Structural Elucidation, Mixture Analysis, Purity Assessment | Essential for determining structure; 1D and 2D techniques used; can be applied to mixtures and for qNMR. researchgate.netbiocrick.comnih.govclockss.orgresearchgate.netrsc.orgcdnsciencepub.comacs.orghyphadiscovery.com |

| Nonlinear Optical Spectroscopy (SHG, CARS, 2P-LIF, SRS) | Characterization (Potential, less documented for Napelline) | Limited direct documentation for Napelline analysis in complex mixtures within the provided results. archive.orgjournalijar.comscribd.com |

Q & A

What experimental methodologies are recommended for isolating and purifying Napelline from natural sources?

Basic Research Focus

Isolation of Napelline requires a combination of solvent extraction, column chromatography (e.g., silica gel or HPLC), and spectroscopic validation (NMR, MS). Key steps include:

- Plant Material Preparation : Use dried Aconitum roots, homogenized in methanol or ethanol for alkaloid extraction .

- Chromatographic Separation : Employ gradient elution with polar/non-polar solvent systems to resolve Napelline from co-occurring diterpenoid alkaloids .

- Purity Validation : Quantify isolated compounds via HPLC-UV at 254 nm and confirm structural integrity with H/C NMR .

How can researchers design in vitro assays to evaluate Napelline’s pharmacological activity while minimizing cytotoxicity?

Advanced Research Focus

To study pharmacological effects (e.g., neurotoxicity or cardiotoxicity):

- Cell Line Selection : Use SH-SY5Y (neuronal) or H9c2 (cardiac) cells, ensuring species-specific relevance .

- Dose-Response Curves : Apply concentrations (0.1–100 µM) with controls (e.g., verapamil for calcium channel blocking) to assess IC values .

- Cytotoxicity Mitigation : Pre-test viability via MTT assay and use serum-free media during exposure to reduce nonspecific binding .

What analytical techniques are most robust for resolving structural ambiguities in Napelline derivatives?

Basic Research Focus

For structural elucidation:

- X-ray Crystallography : Resolve stereochemistry of the diterpenoid core using single-crystal diffraction .

- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm ring junctions and substituent orientations .

- High-Resolution MS : Differentiate between isomers (e.g., CHNO vs. CHNO) with <2 ppm mass accuracy .

How should researchers address contradictions in reported LD50_{50}50 values of Napelline across preclinical studies?

Advanced Research Focus

Discrepancies in toxicity data often stem from:

- Species-Specific Sensitivity : Compare murine vs. canine models, noting metabolic differences in cytochrome P450 enzymes .

- Administration Routes : Oral vs. intravenous delivery alters bioavailability; standardize protocols per OECD Guideline 423 .

- Meta-Analysis : Use PRISMA frameworks to systematically evaluate bias in historical datasets and identify confounding variables (e.g., impurities in isolates) .

What computational strategies are effective for predicting Napelline’s interaction with sodium ion channels?

Advanced Research Focus

To model mechanism of action:

- Molecular Docking : Use AutoDock Vina with Nav1.5 channel structures (PDB ID: 6UZ3) to identify binding sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-channel complexes under physiological conditions .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with patch-clamp electrophysiology .

How can researchers optimize extraction yields of Napelline while ensuring ecological sustainability?

Basic Research Focus

Balancing efficiency and sustainability:

- Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for lower environmental impact .

- Ultrasound-Assisted Extraction (UAE) : Reduce processing time by 40% and solvent use by 25% compared to Soxhlet .

- Plant Cultivation Ethics : Partner with botanical gardens for sustainable Aconitum sourcing, adhering to CITES Appendix II guidelines .

What statistical approaches are recommended for analyzing dose-dependent neurotoxic effects of Napelline in vivo?

Advanced Research Focus

For preclinical neurotoxicity studies:

- Mixed-Effects Models : Account for inter-subject variability in rodent cohorts using R or Python’s

statsmodels. - Longitudinal Data Analysis : Apply repeated-measures ANOVA to track neurodegeneration markers (e.g., tau protein) over time .

- Power Analysis : Use G*Power to determine minimum sample sizes (α=0.05, β=0.2) for detecting ≥20% effect sizes .

How can NMR spectral data of Napelline be standardized to improve cross-study reproducibility?

Basic Research Focus

To mitigate spectral variability:

- Internal Standards : Add 0.03% TMS (tetramethylsilane) in CDCl for chemical shift calibration .

- Parameter Harmonization : Standardize relaxation delays (D1 ≥5×T) and temperature (25°C) across labs .

- Data Sharing : Upload raw FID files to public repositories (e.g., Zenodo) with metadata on probe type and field strength .

What in silico tools are most reliable for predicting the ADMET profile of Napelline analogs?

Advanced Research Focus

For drug-likeness assessments:

- SwissADME : Predict bioavailability, BBB permeability, and CYP450 inhibition .

- ProTox-II : Estimate acute toxicity (e.g., hepatotoxicity) using organ-specific classifiers .

- FASTpk : Simulate pharmacokinetic parameters (t, C) from molecular descriptors .

How should researchers design a blinded, placebo-controlled study to evaluate Napelline’s analgesic efficacy?

Advanced Research Focus

For ethical and rigorous trials: